1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol
Overview
Description
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C11H15FO3. It is a fluorinated phenyl ethanol derivative, characterized by the presence of a fluoro group and a methoxyethoxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Reduction: The final step involves the reduction of the intermediate product to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl ethanols.
Scientific Research Applications
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The methoxyethoxy group may influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-[2-Fluoro-6-methoxyphenyl]ethan-1-ol: Lacks the methoxyethoxy group, which may result in different solubility and reactivity.
1-[2-Fluoro-6-(2-ethoxyethoxy)phenyl]ethan-1-ol: Contains an ethoxyethoxy group instead of a methoxyethoxy group, potentially altering its chemical properties and applications.
Uniqueness
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol is unique due to the presence of both the fluoro and methoxyethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5,8,13H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMYCDKDGUYSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OCCOC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203267 | |
Record name | Benzenemethanol, 2-fluoro-6-(2-methoxyethoxy)-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354950-29-0 | |
Record name | Benzenemethanol, 2-fluoro-6-(2-methoxyethoxy)-α-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2-fluoro-6-(2-methoxyethoxy)-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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